molecular formula C13H14ClNO B2358978 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone CAS No. 943113-78-8

2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2358978
CAS No.: 943113-78-8
M. Wt: 235.71
InChI Key: LOBMPDMRXATCNG-UHFFFAOYSA-N
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Description

2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chloro group and an ethanone moiety attached to an indole ring, which is further substituted with ethyl and methyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of an appropriate indole precursor. One common method is the reaction of 1-ethyl-2-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indole derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:

    1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.

    2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone: Lacks the ethyl group, which may affect its solubility and interaction with molecular targets.

    1-(1-ethyl-2-methyl-1H-indol-3-yl)propanone: Has a longer carbon chain, which may influence its chemical properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can impact its reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-chloro-1-(1-ethyl-2-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-15-9(2)13(12(16)8-14)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBMPDMRXATCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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